1,2-Thiazetidine 1,1-dioxide 1,2-Thiazetidine 1,1-dioxide
Brand Name: Vulcanchem
CAS No.: 34817-61-3
VCID: VC2051299
InChI: InChI=1S/C2H5NO2S/c4-6(5)2-1-3-6/h3H,1-2H2
SMILES: C1CS(=O)(=O)N1
Molecular Formula: C2H5NO2S
Molecular Weight: 107.13 g/mol

1,2-Thiazetidine 1,1-dioxide

CAS No.: 34817-61-3

Cat. No.: VC2051299

Molecular Formula: C2H5NO2S

Molecular Weight: 107.13 g/mol

* For research use only. Not for human or veterinary use.

1,2-Thiazetidine 1,1-dioxide - 34817-61-3

Specification

CAS No. 34817-61-3
Molecular Formula C2H5NO2S
Molecular Weight 107.13 g/mol
IUPAC Name thiazetidine 1,1-dioxide
Standard InChI InChI=1S/C2H5NO2S/c4-6(5)2-1-3-6/h3H,1-2H2
Standard InChI Key GNPXXOFTVXIOLF-UHFFFAOYSA-N
SMILES C1CS(=O)(=O)N1
Canonical SMILES C1CS(=O)(=O)N1

Introduction

Chemical Structure and Basic Properties

1,2-Thiazetidine 1,1-dioxide (C₂H₅NO₂S) features a strained four-membered ring containing a sulfonyl group (SO₂) adjacent to the nitrogen atom. The ring strain and the presence of the electron-withdrawing sulfonyl group significantly contribute to its reactivity. This heterocyclic compound is characterized by the following key properties:

PropertyValue
Molecular FormulaC₂H₅NO₂S
Molecular Weight107.13 g/mol
CAS Number34817-61-3
IUPAC NameThiazetidine 1,1-dioxide
Synonymsβ-Sultam
StructureFour-membered ring with N and S atoms
Functional GroupsSulfonyl (SO₂), secondary amine (NH)

The strained ring system of 1,2-thiazetidine 1,1-dioxide is primarily responsible for its high reactivity, particularly toward nucleophiles. The electron-withdrawing nature of the sulfonyl group enhances the electrophilicity of adjacent carbon atoms, making them susceptible to nucleophilic attack.

Synthesis Methods

Several approaches have been developed for the synthesis of 1,2-thiazetidine 1,1-dioxide and its derivatives. The general synthetic strategies can be categorized based on the starting materials and reaction conditions.

Synthesis from Amino Acid Derivatives

One of the most common approaches involves using amino acid derivatives as starting materials. For instance, N-silylated 3-acetoxy-1,2-thiazetidine 1,1-dioxide (compound 5) can be prepared from L-cystine . This method provides a stereoselective route to obtain optically active derivatives.

Synthesis of Substituted Derivatives

The synthesis of substituted 1,2-thiazetidine 1,1-dioxide derivatives, particularly those with substituents at the 3-position, has been extensively studied. For example, (RS)- and (S)-1,2-thiazetidine-3-acetic acid 1,1-dioxide can be synthesized and subsequently reacted with amino acids and dipeptides . This approach allows for the creation of complex peptide-containing β-sultam structures.

N-Substituted Derivatives

N-substituted derivatives, such as N-methyl-1,2-thiazetidine-1,1-dioxide, are typically prepared through alkylation of the parent compound. These derivatives have been particularly useful for studying the reactivity patterns of the β-sultam ring system .

Chemical Reactivity

The reactivity of 1,2-thiazetidine 1,1-dioxide is primarily governed by the strain of its four-membered ring and the electronic effects of the sulfonyl group. This unique combination leads to diverse reaction patterns with various nucleophiles.

Reactions with C-Nucleophiles

1,2-Thiazetidine 1,1-dioxide derivatives readily react with carbon nucleophiles. For instance, N-silylated 3-acetoxy-1,2-thiazetidine 1,1-dioxide (compound 5) reacts with silyl enol ethers to yield C-3-substituted β-sultams (compounds 6, 12, and 15) . During these reactions, a portion of the C-3-substituted β-sultam is sometimes consumed in a retro-Michael-type reaction, leading to open-chained sulfonamides as side products .

The reactions with silyl enol ethers of cyclic ketones (compound 16) exclusively lead to open-chained products (compound 17), highlighting the influence of the nucleophile structure on the reaction outcome .

Alcoholysis and Hydrolysis

The alcoholysis and hydrolysis of 1,2-thiazetidine 1,1-dioxide have been extensively studied, particularly using computational methods. These reactions can proceed through either concerted or stepwise mechanisms .

Alcoholysis Mechanisms

Detailed Density Functional Theory (DFT) studies at the B3LYP/6-31G* level have investigated the effects of water and alcohol on the alcoholysis mechanisms of N-methyl-1,2-thiazetidine-1,1-dioxide . The results indicate that water- and alcohol-assisted alcoholysis significantly reduces the activation energy compared to the non-assisted reaction.

The most favored pathway for alcoholysis is pathway a of the stepwise reaction, where the orientation of attack of CH₃OH on S1 is from the more hindered side of S1 . The energy barrier for C-S bond cleavage, resulting in the formation of N-methyl-N-ethyl-amino-methyl sulfonate (P1), is the highest among all reaction pathways, which may explain the lack of experimental evidence for the formation of P1 .

Reaction PathwayMechanismRelative Energy BarrierProducts
Pathway a (Stepwise)Attack at S, then C-S cleavageLowestRing-opened products
Pathway b (Stepwise)Alternative attack orientationIntermediateRing-opened products
Concerted MechanismSimultaneous attack and cleavageHighestRing-opened products

The studies also show that alcohol-assisted reactions have slightly higher energy barriers than water-assisted alcoholysis of N-methyl-1,2-thiazetidine-1,1-dioxide .

Ring Transformations with Lewis Acids

1,2-Thiazetidine 1,1-dioxides undergo interesting ring transformation reactions with Lewis acids. These reactions can lead to the formation of trans-1,2,3-oxathiazolidine 2-oxides and cis-aziridines . This transformation represents a significant synthetic route to access these otherwise challenging heterocyclic structures.

Reactivity toward Other Nucleophiles

Beyond alcohols and carbon nucleophiles, 1,2-thiazetidine 1,1-dioxide also reacts with various other nucleophiles. For instance, reactions with substituted malonates yield β-sultams (compounds 19 and 20) . The structures and stereochemistry of these products can be elucidated using spectroscopic methods.

Theoretical Studies

Computational chemistry has played a crucial role in understanding the reactivity and mechanisms involved in 1,2-thiazetidine 1,1-dioxide transformations. Several theoretical approaches have been employed to elucidate the energetics and transition states of various reactions.

DFT Studies on Reaction Mechanisms

Density Functional Theory (DFT) has been extensively used to study the mechanisms of various reactions involving 1,2-thiazetidine 1,1-dioxide, particularly its alcoholysis . The B3LYP/6-31G* level of theory has been commonly employed for these studies, providing valuable insights into the energetics and transition state structures of the reactions.

Computational Comparison of Mechanisms

Computational studies have compared different reaction mechanisms for the alcoholysis of 1,2-thiazetidine 1,1-dioxide. For instance, the quantum chemical study of alcoholysis with methanol revealed that the reaction can proceed via two possible mechanisms: concerted and stepwise . In the stepwise mechanism, two possible reaction pathways can be followed, while only one possible reaction pathway can be followed in the concerted mechanism.

Solvent Effects

The influence of solvents on the reactivity of 1,2-thiazetidine 1,1-dioxide has also been studied computationally. Water and alcohol effects on the alcoholysis mechanisms have been investigated, revealing significant reductions in activation energies compared to non-assisted reactions .

Derivatives and Structure-Activity Relationships

Numerous derivatives of 1,2-thiazetidine 1,1-dioxide have been synthesized and studied, providing insights into structure-activity relationships and expanding the utility of this class of compounds in organic synthesis.

N-Substituted Derivatives

N-substituted derivatives, such as N-methyl-1,2-thiazetidine-1,1-dioxide and 2-benzoyl-1,2-thiazetidine 1,1-dioxide , have been synthesized to study the effect of N-substitution on reactivity. These derivatives often show altered reactivity patterns compared to the parent compound.

C-Substituted Derivatives

C-substituted derivatives, particularly those with substituents at the 3-position, include:

  • 3-Acetoxy-1,2-thiazetidine 1,1-dioxide

  • 3-Benzyl-1,3-thiazetidine 1,1-dioxide

  • (3S)-3-(2-phenylethyl)thiazetidine 1,1-dioxide

These derivatives provide opportunities for further functionalization and have been used in various synthetic applications.

Bicyclic Derivatives

Photochemical cyclization of certain C-3-substituted β-sultams can lead to the formation of bicyclic β-sultam structures (compound 10) . These bicyclic systems represent an interesting class of compounds with potential applications in medicinal chemistry.

Applications

1,2-Thiazetidine 1,1-dioxide and its derivatives have found applications in various fields, particularly in organic synthesis and potentially in medicinal chemistry.

Synthetic Building Blocks

The strained ring system and the presence of reactive functional groups make 1,2-thiazetidine 1,1-dioxide an excellent building block for organic synthesis. It can be transformed into various heterocyclic systems through ring-opening and ring-transformation reactions.

Peptide Chemistry

Substituted 1,2-thiazetidine 1,1-dioxides, particularly those derived from amino acids, have been studied in the context of peptide chemistry. For instance, (RS)-2-tert-butyldimethylsilyl-1,2-thiazetidine-3-acetic acid 1,1-dioxide can be condensed with various L-amino acid esters or dipeptide esters, yielding N-silylated β-sultam peptides .

Recent Advances and Future Directions

Recent research on 1,2-thiazetidine 1,1-dioxide has focused on developing new synthetic methodologies, exploring novel reaction pathways, and investigating potential applications.

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